molecular formula C17H15ClN2O3S B2575749 2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine CAS No. 314747-60-9

2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine

Cat. No.: B2575749
CAS No.: 314747-60-9
M. Wt: 362.83
InChI Key: FTUOKUCQVCAMLG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-methyl-4-tosyloxazol-5-amine is a synthetic, small-molecule building block featuring an oxazole core substituted with a 4-chlorophenyl group at the 2-position, a methylamino group at the 5-position, and a para-toluenesulfonyl (tosyl) group at the 4-position. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The oxazole ring is a privileged scaffold in pharmaceutical development, known for its presence in molecules with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties (see related research on oxazole derivatives ). The incorporation of the 4-chlorophenyl moiety is a common strategy to influence the compound's lipophilicity and potential interaction with biological targets, as this group is frequently explored in agrochemical and pharmaceutical agents . The tosylate ester functional group enhances the molecule's utility as a versatile synthetic intermediate, allowing for further functionalization via nucleophilic substitution reactions. This compound is intended for research applications only, specifically as a key intermediate in the synthesis of more complex heterocyclic systems or for use in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Researchers can utilize this building block to explore novel chemical space in projects targeting various disease pathways. Its structure suggests potential for investigation into mechanisms involving enzyme inhibition or receptor modulation, though any specific mechanism of action would require empirical validation. As with all fine chemicals, researchers should conduct thorough characterization, including NMR and mass spectrometry, to confirm identity and purity before use. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-11-3-9-14(10-4-11)24(21,22)17-16(19-2)23-15(20-17)12-5-7-13(18)8-6-12/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOKUCQVCAMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino-2-oxazoline derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride.

    Tosylation: The tosyl group can be introduced by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Chlorophenyl Position Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Oxazole 4 N-methyl, Tosyl 378.84 High stability due to tosyl group
2-(2-Chlorophenyl)-...-oxazol-5-amine Oxazole 2 Furan-methyl, Tosyl 435.90 Potential metabolic instability
N-(4-Chlorobenzylidene)-...-amine Isoxazole 4 Schiff base, Dimethyl 262.70 Planar structure, crystallinity
2-(4-Chlorophenyl)sulfonyl-...-amine Thiazole 4 Dual sulfonyl, Methoxypropyl 493.04 High lipophilicity, slow clearance
Fenvalerate Pyrethroid 4 Ester, Cyano 419.90 Insecticidal activity, ester hydrolysis
Levocetirizine Piperazine 4 Carboxyethyl, Chlorophenyl 461.81 Antihistaminic, high solubility

Research Findings and Implications

  • Synthetic Strategies : The target compound’s tosyl group suggests sulfonation steps similar to those in , while isomerization methods from (e.g., acid-catalyzed cis-trans interconversion) could be relevant if stereoisomers exist .
  • The tosyl group contributes to higher MW and may improve crystallinity, aiding in X-ray structure determination using SHELX/ORTEP tools .
  • Biological Relevance : Structural parallels to Levocetirizine and Fenvalerate suggest possible roles in central nervous system or antimicrobial applications, though empirical studies are needed .

Biological Activity

2-(4-Chlorophenyl)-N-methyl-4-tosyloxazol-5-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, drawing from diverse sources.

Synthesis

The synthesis of this compound involves several chemical reactions, including cyclization and acylation processes. The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with appropriate amines and tosyl chloride under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values around 125 µg/mL .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus9125
Bacillus subtilis8125
Enterococcus faecium15125

The qualitative screening showed significant inhibition zones, indicating that the compound may interfere with bacterial cell wall synthesis or function .

Antibiofilm Activity

In addition to its antimicrobial effects, the compound exhibited antibiofilm activity against selected strains. The minimum biofilm eradication concentration (MBEC) was found to be similar to the MIC values, suggesting that it could prevent biofilm formation effectively at similar concentrations .

Cytotoxicity and Anticancer Potential

Preliminary studies indicate that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays have shown that the compound can induce apoptosis in cancer cells, although further studies are needed to elucidate the specific mechanisms involved.

Table 2: Cytotoxicity Data of this compound

Cell LineIC50 (µM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

Case Studies

  • Study on Antimicrobial Properties : A research study evaluated various derivatives of oxazoles, including the target compound, revealing its effectiveness against multi-drug resistant strains .
  • Cytotoxicity Evaluation : Another study focused on the cytotoxic effects on different cancer cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential .

Discussion

The biological activity of this compound highlights its potential as an antimicrobial and anticancer agent. The moderate antimicrobial effects against Gram-positive bacteria and significant antibiofilm activity suggest that this compound could be useful in clinical settings where biofilm-related infections are prevalent. Moreover, its cytotoxic properties against various cancer cell lines indicate a need for further exploration in cancer therapeutics.

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